molecular formula C17H17N3S B11949148 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone CAS No. 101879-31-6

4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone

Cat. No.: B11949148
CAS No.: 101879-31-6
M. Wt: 295.4 g/mol
InChI Key: WXTRWBLOYMJMBA-OGMPJXADSA-N
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Description

4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone is a chemical compound with the molecular formula C17H17N3S and a molecular weight of 295.409 g/mol . This compound is known for its unique structure, which includes a phenyl group attached to a butenone moiety and a thiosemicarbazone group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

The synthesis of 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone typically involves the reaction of 4-Phenyl-3-buten-2-one with N-phenylthiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone undergoes various chemical reactions, including:

Scientific Research Applications

4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone involves its interaction with biological molecules. The thiosemicarbazone group can chelate metal ions, which may inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound can interact with DNA and proteins, leading to potential therapeutic effects .

Comparison with Similar Compounds

4-Phenyl-3-buten-2-one N-phenylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

    4-Phenyl-3-buten-2-one thiosemicarbazone: Lacks the phenyl group on the thiosemicarbazone moiety.

    Benzylideneacetone thiosemicarbazone: Similar structure but different substituents on the phenyl ring.

    Methyl styryl ketone thiosemicarbazone: Contains a methyl group instead of a phenyl group. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

101879-31-6

Molecular Formula

C17H17N3S

Molecular Weight

295.4 g/mol

IUPAC Name

1-phenyl-3-[(E)-[(E)-4-phenylbut-3-en-2-ylidene]amino]thiourea

InChI

InChI=1S/C17H17N3S/c1-14(12-13-15-8-4-2-5-9-15)19-20-17(21)18-16-10-6-3-7-11-16/h2-13H,1H3,(H2,18,20,21)/b13-12+,19-14+

InChI Key

WXTRWBLOYMJMBA-OGMPJXADSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C=C/C2=CC=CC=C2

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C=CC2=CC=CC=C2

Origin of Product

United States

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